molecular formula C8H11N3O B1530702 {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine CAS No. 1554237-14-7

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine

Cat. No. B1530702
M. Wt: 165.19 g/mol
InChI Key: MOYCUIKSRJEKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” is a chemical compound that has been mentioned in the context of various scientific research . It is a part of a larger class of compounds known as pyrano[4,3-d]pyrimidines .


Synthesis Analysis

The synthesis of “{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” and related compounds has been described in several studies . The process typically involves the condensation of certain precursors, followed by cyclization to form the pyrano[4,3-d]pyrimidine core .


Molecular Structure Analysis

The molecular structure of “{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” includes a pyrano[4,3-d]pyrimidine core, which is a fused ring system consisting of a pyran ring and a pyrimidine ring . The compound also contains an amine group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” are not extensively detailed in the sources I found. One source mentions that a related compound is a white powder .

properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-3-8-10-4-6-5-12-2-1-7(6)11-8/h4H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYCUIKSRJEKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 2
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 3
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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